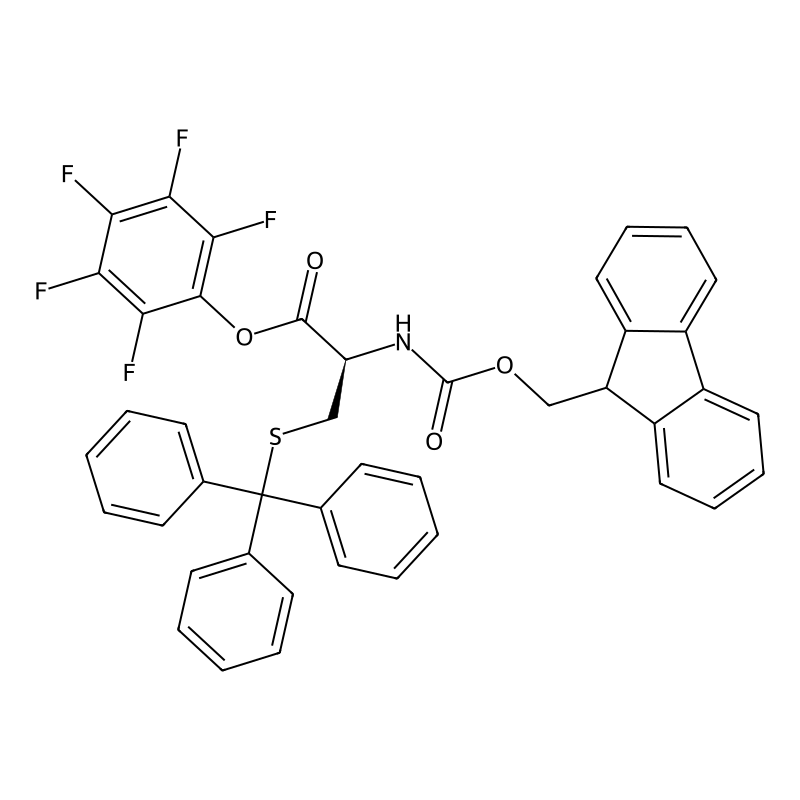

Fmoc-Cys(Trt)-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Cys(Trt)-OPfp, or N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, is a derivative of the amino acid cysteine. It is characterized by its empirical formula and a molecular weight of 751.76 g/mol. This compound plays a significant role in peptide synthesis, particularly in protecting the thiol group of cysteine during the formation of peptides. The trityl (Trt) group provides stability and prevents unwanted reactions, while the Fmoc group allows for selective deprotection under mild conditions .

Peptide Synthesis

Fmoc-Cys(Trt)-OPfp serves as a crucial building block in the solid-phase peptide synthesis (SPPS) technique for constructing peptides and polypeptides. SPPS is a widely used method in various research areas, including:

- Drug discovery and development: Researchers utilize SPPS to synthesize candidate drugs and potential therapeutic agents with specific functionalities.

- Protein engineering: SPPS allows scientists to create modified proteins with altered properties for studying protein function and developing novel enzymes or biomaterials.

- Vaccine development: SPPS plays a role in synthesizing peptide antigens for vaccine development, stimulating the immune system to generate targeted immune responses.

The presence of the Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-Cys(Trt)-OPfp enables selective removal during peptide chain assembly, while the Trt (Trityl) group protects the thiol side chain of the cysteine residue, preventing unwanted side reactions. The pentafluorophenyl (OPfp) ester moiety acts as an activator, facilitating the formation of peptide bonds between Fmoc-Cys(Trt)-OPfp and other amino acid building blocks during chain elongation.

Advantages of Fmoc-Cys(Trt)-OPfp

Compared to other cysteine protecting groups, the Trt group in Fmoc-Cys(Trt)-OPfp offers several advantages:

- Higher stability: The Trt group exhibits greater stability under acidic cleavage conditions used in SPPS compared to other commonly used protecting groups for cysteine, such as the acetamidomethyl (Acm) group.

- Reduced racemization: Fmoc-Cys(Trt)-OPfp minimizes the risk of racemization, which is the unwanted conversion of L-amino acids to their D-enantiomers during peptide synthesis. This is crucial for maintaining the desired biological activity of the synthesized peptide.

- Deprotection: The Fmoc group can be removed using bases such as piperidine, allowing the amino group to participate in further coupling reactions.

- Coupling Reactions: The pentafluorophenyl ester can react with other amino acids or peptide chains to form amide bonds, facilitating peptide elongation.

- Oxidation: The thiol group of cysteine can be oxidized to form disulfides, which are crucial for stabilizing protein structures .

The synthesis of Fmoc-Cys(Trt)-OPfp typically involves several key steps:

- Protection of Cysteine: The thiol group of cysteine is protected using the trityl group to prevent side reactions during synthesis.

- Fmoc Protection: The amino group is then protected with the Fmoc group.

- Formation of Pentafluorophenyl Ester: The final step involves converting the carboxylic acid into its pentafluorophenyl ester form using appropriate reagents like pentafluorophenol and coupling agents .

Fmoc-Cys(Trt)-OPfp is widely used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides that require cysteine residues.

- Drug Development: Its derivatives are explored for potential therapeutic applications due to the biological significance of cysteine.

- Bioconjugation: It can be utilized in attaching peptides to other molecules for drug delivery systems or diagnostic applications .

Studies on Fmoc-Cys(Trt)-OPfp often focus on its interactions during peptide synthesis. For example, it has been shown to couple effectively with other amino acids without causing racemization, which is crucial for maintaining the chirality of synthesized peptides. Additionally, research indicates that its use can enhance the efficiency and yield of peptide synthesis compared to other protecting groups .

Several compounds are structurally similar to Fmoc-Cys(Trt)-OPfp, each offering unique properties for peptide synthesis:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Cys(Acm)-OPfp | Acetamidomethyl protection on thiol | More stable under acidic conditions |

| Fmoc-Cys(Bzl)-OPcp | Benzyl protection on thiol | Easier removal under hydrogenation conditions |

| Fmoc-His(Trt)-OPfp | Similar Fmoc and Trt groups on histidine | Used for histidine-containing peptides |

| Fmoc-Ala-ONp | Simple alanine derivative | Less sterically hindered, easier coupling |

Fmoc-Cys(Trt)-OPfp stands out due to its effective protection strategy for cysteine while allowing efficient coupling without racemization. Its unique combination of protecting groups makes it particularly valuable in complex peptide synthesis .

Fmoc-Cys(Trt)-OPfp serves as a protected cysteine building block designed for Fmoc/t-Bu SPPS protocols. The Trt group shields the thiol side chain from premature oxidation or undesired side reactions during iterative peptide elongation. Unlike traditional Boc-based strategies requiring harsh acidic conditions, the Fmoc/Trt system allows orthogonal deprotection: the Fmoc group is removed with 20% piperidine in dimethylformamide (DMF), while the Trt group remains intact until final cleavage with trifluoroacetic acid (TFA). The OPfp ester eliminates the need for coupling reagents, reducing racemization risks associated with carbodiimides.

Historical Development of Cysteine Protection

Early cysteine protection relied on benzyl (Bzl) or acetamidomethyl (Acm) groups, which suffered from limited orthogonality or harsh deprotection requirements (e.g., mercury salts for Acm). The introduction of Trt in the 1980s provided an acid-labile alternative compatible with Fmoc SPPS. Subsequent innovations, such as OPfp activation (1990s), addressed coupling inefficiencies for sterically hindered residues, establishing Fmoc-Cys(Trt)-OPfp as the gold standard.

9-Fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester represents a sophisticated protected amino acid derivative extensively utilized in solid-phase peptide synthesis applications [1] [2]. This compound, bearing the Chemical Abstracts Service registry number 115520-21-3, exhibits a molecular formula of C₄₃H₃₀F₅NO₄S and possesses a molecular weight of 751.76 grams per mole [1] [3] [4]. The compound exists as a solid powder under standard laboratory conditions and demonstrates high purity levels exceeding 98.0% when analyzed by high-performance liquid chromatography [1] [2] [4].

The physicochemical characteristics of this compound reflect its complex molecular architecture, with an estimated density of 1.4±0.1 grams per cubic centimeter and a calculated exact mass of 751.181580 atomic mass units [5]. Thermal properties include an estimated flash point of 439.7±34.3 degrees Celsius and a projected boiling point of 803.5±65.0 degrees Celsius at standard atmospheric pressure [5]. These properties indicate substantial thermal stability under typical synthetic conditions employed in peptide chemistry.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₃H₃₀F₅NO₄S [1] [3] [4] |

| Molecular Weight | 751.76 g/mol [1] [3] [4] [5] |

| Chemical Abstracts Service Number | 115520-21-3 [1] [2] [3] [4] [5] |

| Physical State | Solid powder [1] [3] |

| Storage Temperature | 2-8°C [1] [3] [7] |

| Purity by High Performance Liquid Chromatography | ≥98.0% [1] [2] [4] |

| Exact Mass | 751.181580 amu [5] |

| Density (estimated) | 1.4±0.1 g/cm³ [5] |

| Flash Point (estimated) | 439.7±34.3°C [5] |

| Boiling Point (estimated) | 803.5±65.0°C at 760 mmHg [5] |

Molecular Architecture: 9-Fluorenylmethoxycarbonyl, Trityl, and Pentafluorophenyl Functional Groups

The molecular architecture of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester incorporates three distinct protective and activating functional groups, each serving specific roles in peptide synthesis protocols [1] [9]. The 9-fluorenylmethoxycarbonyl protecting group functions as a base-labile α-amino protecting moiety, demonstrating remarkable stability toward acidic conditions while remaining susceptible to removal by secondary amines such as piperidine [9] [31]. This protecting group operates through a two-step β-elimination mechanism, wherein base-induced deprotonation leads to the formation of dibenzofulvene and carbon dioxide as byproducts [9] [40] [43].

The trityl protecting group serves as an acid-labile sulfur protecting functionality, specifically designed to mask the reactive thiol group of cysteine during synthetic manipulations [11] [14]. This bulky aromatic protecting group demonstrates exceptional stability under basic conditions employed for 9-fluorenylmethoxycarbonyl removal, yet readily cleaves under trifluoroacetic acid treatment conditions [11] [14] [41]. The trityl group's removal typically occurs simultaneously with peptide cleavage from solid supports, thereby revealing the free thiol functionality required for subsequent disulfide bond formation or other post-synthetic modifications [11] [14].

The pentafluorophenyl ester represents a highly activated carboxylic acid derivative that facilitates efficient amino acid coupling reactions [12] [30] [33]. This activating group demonstrates superior stability compared to N-hydroxysuccinimidyl esters, exhibiting reduced susceptibility to hydrolysis during coupling procedures [30] [33]. The electron-withdrawing properties of the five fluorine substituents enhance the electrophilicity of the carbonyl carbon, thereby promoting rapid aminolysis reactions with deprotected amino groups [12] [15] [30].

Table 2: Functional Group Analysis

| Functional Group | Molecular Weight | Function | Removal Conditions |

|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | 223.25 g/mol | Base-labile protecting group [9] [31] | 20% piperidine in dimethylformamide [31] [40] |

| Trityl (Triphenylmethyl) | 291.39 g/mol | Acid-labile protecting group [11] [14] | Trifluoroacetic acid treatment [11] [14] [41] |

| Pentafluorophenyl Ester | 183.06 g/mol | Activated ester [12] [30] | Aminolysis during coupling [12] [15] |

| Cysteine amino acid core | 74.08 g/mol | Amino acid backbone | Not removed during synthesis |

| Thioether linkage | 46.11 g/mol | Protected side chain | Revealed upon trityl deprotection [11] [14] |

Stereochemical Considerations in Cysteine Derivatives

The stereochemical properties of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester reflect the unique configurational characteristics inherent to cysteine amino acid derivatives [16] [17] [21]. L-cysteine exhibits an unusual stereochemical profile among naturally occurring amino acids, possessing R absolute configuration according to Cahn-Ingold-Prelog priority rules, while maintaining L-configuration in the Fischer projection system [16] [17] [21]. This apparent contradiction arises from the presence of sulfur in the side chain, which assumes higher priority than oxygen in the carboxylate group, thereby inverting the typical R/S designation observed for other L-amino acids [16] [17] [18].

The stereochemical integrity of cysteine derivatives proves critical for biological activity and peptide function, as naturally occurring proteins exclusively incorporate L-amino acids [16] [19] [20]. Research investigations have demonstrated that surface-catalyzed peptide synthesis reactions exhibit strong stereoselective preferences for L-cysteine over its D-enantiomer, with L-cysteine derivatives showing significantly enhanced incorporation rates and yields [20]. These stereochemical preferences extend to the protected forms employed in synthetic chemistry, where maintaining proper configuration ensures successful peptide assembly and subsequent biological activity [16] [20].

The protected cysteine derivative maintains its stereochemical configuration throughout synthetic manipulations, provided that coupling conditions minimize epimerization risks [16] [28]. The bulky protecting groups surrounding the α-carbon center contribute to stereochemical stability by creating steric hindrance that prevents unwanted configurational changes during synthetic procedures [28] [32]. Modern coupling reagents and mild reaction conditions further preserve stereochemical integrity, enabling the synthesis of peptides with defined three-dimensional structures [28] [29].

Table 3: Stereochemical Properties

| Stereochemical Aspect | L-Cysteine Derivative | D-Cysteine Derivative |

|---|---|---|

| Cysteine Configuration | Naturally occurring form [16] [21] | Non-natural enantiomer [19] |

| Absolute Configuration | R configuration [16] [17] [21] | S configuration [16] [17] |

| Fischer Projection | L-amino acid [16] [21] | D-amino acid [19] |

| Biological Activity | Biologically active [16] [20] | Limited biological activity [19] |

Solubility Profile and Stability Under Synthetic Conditions

The solubility characteristics of 9-fluorenylmethoxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester demonstrate compatibility with standard organic solvents employed in peptide synthesis protocols [25] [26]. The compound exhibits excellent solubility in polar aprotic solvents including dimethylformamide and dimethyl sulfoxide, which serve as preferred reaction media for solid-phase peptide synthesis applications [25] [26] [33]. Additional solubility has been documented in dichloromethane, chloroform, ethyl acetate, and acetone, providing flexibility in synthetic procedures and purification protocols [25].

The hydrophobic character of the extensively protected amino acid derivative renders it essentially insoluble in aqueous media, necessitating organic solvent systems for dissolution and manipulation [25]. This hydrophobic profile proves advantageous in peptide synthesis, as it prevents premature hydrolysis of the activated ester functionality and maintains compound integrity during synthetic procedures [26] [33]. For enhanced solubility in challenging cases, gentle warming to 37 degrees Celsius combined with ultrasonication facilitates complete dissolution [25] [7].

Stability considerations under synthetic conditions reveal that the compound requires careful storage and handling to maintain chemical integrity [1] [3] [7] [26]. Optimal storage conditions involve temperatures between 2-8 degrees Celsius under desiccated conditions to prevent moisture-induced degradation [1] [3] [7]. The pentafluorophenyl ester functionality demonstrates particular sensitivity to hydrolysis, necessitating immediate use following dissolution and precluding long-term storage of prepared solutions [26] [33]. Light exposure should be minimized through storage in amber containers, and stock solutions prepared at -20 degrees Celsius remain stable for several months when properly protected from moisture [25] [7].

Table 4: Solubility and Stability Profile

| Solvent/Condition | Solubility/Stability | Notes |

|---|---|---|

| Dimethylformamide | Soluble [25] | Preferred solvent for peptide synthesis |

| Dimethyl sulfoxide | Soluble [25] | Alternative polar aprotic solvent |

| Dichloromethane | Soluble [25] | Common organic solvent |

| Chloroform | Soluble [25] | Good solubility reported |

| Ethyl acetate | Soluble [25] | Organic solvent compatible |

| Water | Insoluble [25] | Hydrophobic compound |

| Storage at -20°C | Stable for several months [25] [7] | Long-term storage recommended |

| Storage at 2-8°C | Stable under desiccated conditions [1] [3] [7] | Standard laboratory storage |

| Moisture exposure | Moisture sensitive [1] [7] [26] | Store with desiccant |

| Light exposure | Should be protected from light [7] | Store in amber vials |

The industrial production of 9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester involves sophisticated synthetic methodologies designed to achieve high purity and yield while maintaining cost-effectiveness for commercial applications. The compound serves as a critical building block in solid-phase peptide synthesis, necessitating robust manufacturing processes that can consistently deliver pharmaceutical-grade materials .

The primary industrial synthesis route employs a sequential protection and activation strategy. The process initiates with L-cysteine as the starting material, which undergoes selective thiol protection using trityl chloride in the presence of a tertiary base such as triethylamine. This reaction typically occurs in an aprotic solvent system, most commonly dimethylformamide or dichloromethane, at controlled temperatures ranging from 0°C to room temperature [3] [4]. The trityl protection step demonstrates excellent selectivity for the thiol functionality while leaving the amino and carboxyl groups available for subsequent transformations.

Following thiol protection, the amino group undergoes 9-fluorenylmethyloxycarbonyl protection through reaction with 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester. Industrial protocols favor the use of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester due to its superior reaction control and reduced side product formation [5]. The reaction proceeds under mild basic conditions using sodium bicarbonate in aqueous-organic solvent systems, typically maintaining pH between 8.0 and 9.0 to prevent premature hydrolysis while ensuring complete conversion.

The final activation step involves conversion of the protected amino acid to the pentafluorophenyl ester. This transformation utilizes pentafluorophenol in combination with coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. Advanced manufacturing facilities employ 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate as the preferred coupling reagent due to its enhanced efficiency and reduced racemization potential [3] [6]. The activation reaction typically requires 2-4 hours at room temperature under anhydrous conditions to achieve optimal conversion rates.

Industrial scale production incorporates several critical process optimizations to ensure consistent quality and yield. Temperature control systems maintain precise reaction conditions throughout each synthetic step, with particular attention to the pentafluorophenyl ester formation, which demonstrates sensitivity to elevated temperatures [6]. Solvent selection plays a crucial role in large-scale operations, with dimethylformamide and dichloromethane representing the primary choices for their excellent solubility properties and compatibility with downstream purification processes.

Quality control measures integrated into industrial synthesis routes include in-process monitoring using high-performance liquid chromatography to track conversion efficiency at each synthetic step. Real-time analysis enables immediate process adjustments to maintain optimal reaction conditions and prevent the accumulation of impurities that could compromise final product quality [7] [8]. Advanced manufacturing facilities employ automated sampling and analysis systems that provide continuous feedback on reaction progress and product formation.

The purification strategy for industrial production typically employs crystallization techniques optimized for large-scale operations. The compound demonstrates favorable crystallization properties from ethyl acetate-hexane solvent systems, allowing for efficient removal of residual starting materials and by-products [9] [10]. Industrial purification protocols achieve purities exceeding 97% through carefully controlled crystallization conditions, including precise temperature ramping and seeding strategies to ensure consistent crystal formation and product quality.

Alternative synthesis routes under investigation for industrial applications include convergent synthetic strategies that enable parallel processing of protection and activation steps. These approaches demonstrate potential for improved process efficiency and reduced overall synthesis time, particularly for large-scale manufacturing requirements [11] [12]. Continuous flow chemistry applications have shown promise for specific synthetic steps, offering enhanced mixing efficiency and improved temperature control compared to traditional batch processes.

Analytical Characterization Techniques (High-Performance Liquid Chromatography, Mass Spectrometry, Nuclear Magnetic Resonance)

The comprehensive analytical characterization of 9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester requires sophisticated instrumentation and methodologies to ensure product identity, purity, and consistency across commercial production batches. The analytical strategy encompasses multiple complementary techniques that provide definitive structural confirmation and quantitative assessment of quality attributes critical for pharmaceutical applications [7] [13].

High-performance liquid chromatography represents the primary analytical technique for purity determination and quantitative analysis of 9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester. Industrial analytical methods employ reverse-phase chromatography systems utilizing C18 stationary phases with optimized particle sizes ranging from 1.7 to 5.0 micrometers to achieve superior resolution and analysis efficiency [6]. The mobile phase composition typically consists of acetonitrile-water gradients containing 0.1% trifluoroacetic acid or formic acid to enhance peak symmetry and resolution of related substances.

Optimized chromatographic conditions for purity analysis employ gradient elution profiles spanning 20-30 minutes with detection at 214 nanometers and 254 nanometers wavelengths. The dual-wavelength detection strategy provides comprehensive monitoring of both the 9-fluorenylmethyloxycarbonyl chromophore and potential aromatic impurities [8] [14]. Column temperatures maintained at 25-30°C ensure reproducible retention times and peak resolution, while flow rates of 1.0-1.5 milliliters per minute optimize separation efficiency and analysis time.

The high-performance liquid chromatography method validation encompasses linearity studies across concentration ranges spanning 50-150% of the nominal test concentration, demonstrating correlation coefficients exceeding 0.999 for quantitative applications [13] [15]. Precision studies establish relative standard deviations below 2.0% for both repeatability and intermediate precision measurements, confirming the method's suitability for routine quality control applications. System suitability parameters include resolution requirements exceeding 2.0 between critical peak pairs and tailing factors below 2.0 for the main component peak.

Mass spectrometry applications for 9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester characterization employ electrospray ionization techniques optimized for the compound's molecular weight of 751.77 daltons [10]. Positive ion mode detection provides enhanced sensitivity and selectivity, with typical molecular ion peaks observed at mass-to-charge ratios of 752.8 [M+H]+ and 774.8 [M+Na]+. High-resolution mass spectrometry instruments achieve mass accuracy within 5 parts per million, enabling definitive molecular formula confirmation and differentiation from structurally related impurities.

Tandem mass spectrometry experiments provide structural confirmation through characteristic fragmentation patterns. The pentafluorophenyl ester functionality demonstrates predictable neutral loss of 183 daltons corresponding to the pentafluorophenol moiety, while the 9-fluorenylmethyloxycarbonyl group exhibits characteristic fragmentation at 179 daltons [13]. The trityl protecting group shows distinctive fragmentation patterns with base peak formation at 243 daltons, providing definitive identification of the protected cysteine derivative.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry serves as an alternative ionization technique particularly useful for direct solid sample analysis and confirmation of synthetic intermediates [7]. The technique demonstrates excellent compatibility with the compound's physicochemical properties and provides complementary structural information to electrospray ionization methods.

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for 9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester. Proton nuclear magnetic resonance analysis in deuterated chloroform or dimethyl sulfoxide reveals characteristic chemical shift patterns for all functional groups present in the molecule [13] [16]. The 9-fluorenylmethyloxycarbonyl aromatic protons appear as complex multiplets between 7.2-7.8 parts per million, while the trityl aromatic signals demonstrate overlapping patterns in the 7.0-7.4 parts per million region.

The pentafluorophenyl moiety provides distinctive fluorine-19 nuclear magnetic resonance signals that serve as definitive structural markers. The fluorine spectrum exhibits characteristic patterns with chemical shifts at approximately -138, -148, and -161 parts per million, corresponding to the ortho, para, and meta fluorine atoms respectively [13]. Integration ratios confirm the presence of five fluorine atoms and provide quantitative assessment of structural integrity.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through observation of characteristic carbon environments. The carbonyl carbons of the ester and carbamate functionalities appear in the 150-170 parts per million region, while the aromatic carbons provide complex but characteristic patterns throughout the 120-140 parts per million range [16]. Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive assignment of complex aromatic signals and confirm connectivity patterns.

Identity verification represents the primary quality control requirement, employing multiple orthogonal analytical techniques to confirm structural integrity and compositional accuracy. The identity testing protocol incorporates high-performance liquid chromatography retention time matching against qualified reference standards, with acceptance criteria requiring retention time agreement within ±2% of the reference material [19] [20]. Infrared spectroscopy serves as a complementary identification method, with spectral correlation coefficients exceeding 0.95 when compared to reference spectra demonstrating acceptable identity confirmation.

Mass spectrometry identification employs high-resolution electrospray ionization techniques with molecular ion detection at the expected mass-to-charge ratio of 752.8 ± 0.1 daltons for the protonated molecular ion [21] [20]. The identification protocol requires observation of characteristic fragmentation patterns, including neutral losses corresponding to the pentafluorophenol (183 daltons) and 9-fluorenylmethyloxycarbonyl (179 daltons) moieties. Nuclear magnetic resonance identification focuses on characteristic chemical shift patterns for key functional groups, with particular emphasis on the distinctive pentafluorophenyl fluorine-19 signals.

Purity specifications establish minimum acceptable levels for the active pharmaceutical ingredient while controlling related substances that could impact safety or efficacy. High-performance liquid chromatography purity requirements specify minimum values of 97.0% on an area-normalized basis, with individual related substances limited to maximum levels of 0.5% and total related substances not exceeding 2.0% [8] [14]. The analytical method employs gradient reverse-phase chromatography with ultraviolet detection at 214 nanometers to ensure comprehensive detection of potential impurities.

Enantiomeric purity represents a critical quality attribute due to the presence of a chiral center in the cysteine residue. Chiral high-performance liquid chromatography methods utilizing specialized stationary phases achieve baseline separation of enantiomeric forms, with specifications requiring minimum D-enantiomer content of 99.8% [15] [21]. The analytical method validation encompasses precision, accuracy, and specificity studies to ensure reliable quantification of enantiomeric impurities at levels relevant to pharmaceutical applications.

Optical rotation measurements provide additional confirmation of enantiomeric integrity through polarimetry analysis. Specifications establish acceptable ranges of +14.0 to +17.0 degrees when measured at the sodium D-line (589 nanometers) using a concentration of 1.0 gram per 100 milliliters in chloroform [6]. The measurement protocol requires temperature control at 25°C ± 2°C and employs standardized sample preparation procedures to ensure reproducible results across different analytical laboratories.

Moisture content specifications limit water levels to maximum values of 10% by weight, determined through Karl Fischer titration using coulometric detection methods [22] [23]. The low moisture requirement prevents hydrolytic degradation of the pentafluorophenyl ester functionality and ensures product stability during storage and handling. Sample preparation protocols employ anhydrous solvents and inert atmosphere conditions to prevent atmospheric moisture uptake during analysis.

Residual solvent specifications follow International Council for Harmonisation Q3C guidelines, establishing limits for solvents used in manufacturing processes. Class 2 solvents such as dichloromethane and dimethylformamide require limits of 600 and 880 parts per million respectively, while Class 3 solvents maintain limits of 5000 parts per million [23] [24]. Gas chromatography analysis with mass spectrometric detection provides the necessary sensitivity and selectivity for accurate quantification at specified limit levels.

Heavy metals testing employs inductively coupled plasma mass spectrometry to quantify potentially harmful metal contaminants. Specifications limit individual heavy metals including lead, mercury, cadmium, and arsenic to maximum levels of 1.0 part per million each, with total heavy metals not exceeding 10 parts per million [21] [20]. The analytical method requires acid digestion sample preparation followed by multi-element analysis using appropriate internal standards for quantification accuracy.

Bioburden testing establishes maximum acceptable levels of viable microorganisms to ensure product sterility and prevent contamination-related degradation. Specifications limit aerobic bacterial count to maximum values of 100 colony-forming units per gram and yeast and mold count to 10 colony-forming units per gram [17] [23]. Testing protocols follow United States Pharmacopeia methods for microbial enumeration, employing validated culture media and incubation conditions appropriate for pharmaceutical materials.

Endotoxin levels require control below 0.25 endotoxin units per milligram to prevent pyrogenic responses in clinical applications. Limulus amebocyte lysate testing employs either gel-clot or kinetic turbidimetric methods validated for the specific product matrix [20] [25]. Sample preparation protocols account for potential endotoxin masking or enhancement effects through appropriate dilution and spike recovery studies.

Peptide content determination employs nitrogen analysis or amino acid analysis to quantify the actual active pharmaceutical ingredient content relative to theoretical values. Specifications typically require minimum peptide content of 70% by weight, accounting for counterion content, moisture, and residual solvents [17] [23]. The analytical approach employs elemental analysis for nitrogen content or acid hydrolysis followed by amino acid analysis to determine compositional accuracy.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant